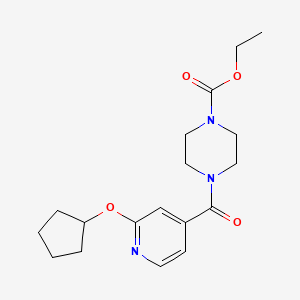![molecular formula C13H13F3N4O2 B2403267 N-((7-(trifluorométhyl)-5,6,7,8-tétrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)méthyl)furan-2-carboxamide CAS No. 2034520-25-5](/img/structure/B2403267.png)
N-((7-(trifluorométhyl)-5,6,7,8-tétrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)méthyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide is a complex synthetic organic compound. This compound contains distinct functional groups like the trifluoromethyl group, a tetrahydrotriazolopyridine ring, and a furan-2-carboxamide structure, which collectively contribute to its unique chemical and physical properties.
Applications De Recherche Scientifique
Chemistry
Used as a building block for the synthesis of more complex molecules.
Biology
It might act as a potential probe for studying biological pathways due to its unique structure and reactivity.
Medicine
Potential candidate for drug development, given its structural complexity and potential biological activity.
Industry
Utilized in the creation of specialty chemicals, agrochemicals, or advanced materials.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It is known that triazole compounds, due to their ability to form hydrogen bonds, can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit significant cytotoxic activities against various cell lines .
Action Environment
It is known that the biological activity of similar compounds can be influenced by their energy gap .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Begins with the creation of the 7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine core through cyclization reactions involving appropriate starting materials and catalysts.
Functionalization: : Introduction of the furan-2-carboxamide moiety via coupling reactions, often facilitated by reagents like N,N'-dicyclohexylcarbodiimide and catalytic amounts of dimethylaminopyridine.
Final Steps: : The compound is purified using recrystallization, column chromatography, or preparative HPLC to ensure high purity and yield.
Industrial Production Methods
In an industrial context, the production might involve:
Larger reaction vessels.
Continuous flow systems to optimize reaction time and product yield.
Automation for precise control over reaction conditions like temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: : Reduction reactions are possible, especially at the amide group.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the triazolo-pyridine framework.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: : Formation of carboxylic acids or corresponding lactones.
Reduction: : Conversion to secondary amines or alcohols.
Substitution: : Derivatives with altered pharmacological or chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-3-ylmethyl)furan-2-carboxamide
N-((7-chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide
Uniqueness
The trifluoromethyl group is a key differentiator, imparting distinct electronic and steric effects compared to other substituents like chlorine or methyl.
The combination of a triazolopyridine ring with a furan-2-carboxamide moiety offers unique reactivity and potential bioactivity not seen in simpler analogs.
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide is a fascinating compound with diverse synthetic routes, chemical reactions, and applications spanning multiple fields. Its unique structure lends itself to various scientific explorations, making it a valuable subject of study.
Propriétés
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c14-13(15,16)8-3-4-20-10(6-8)18-19-11(20)7-17-12(21)9-2-1-5-22-9/h1-2,5,8H,3-4,6-7H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDQQLAHIXCLPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC=CO3)CC1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline](/img/structure/B2403185.png)


![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2403188.png)
![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)

![(E)-4-(Dimethylamino)-N-[3-(3-methylpyridin-2-yl)propyl]but-2-enamide](/img/structure/B2403193.png)


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403204.png)



